Heterophos
Overview
Description
Heterophos, also known as O-ethyl O-phenyl S-propyl phosphorothioate, is a chemical compound with the molecular formula C₁₁H₁₇O₃PS and a molecular weight of 260.29 g/mol . It is a broad-spectrum insecticide and nematicide, primarily used in agricultural applications to control pests such as root-gall nematodes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heterophos is synthesized through the esterification of phosphorothioic acid with ethanol, phenol, and propyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including phosphorothioic acid, ethanol, phenol, and propyl alcohol, are mixed in a reactor vessel. The reaction is catalyzed by sulfuric acid and maintained at an optimal temperature to achieve high yield and purity. The final product is then purified through distillation and crystallization processes .
Chemical Reactions Analysis
Types of Reactions
Heterophos undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl, phenyl, or propyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Scientific Research Applications
Heterophos has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphorothioate derivatives.
Biology: Studied for its effects on enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Utilized in the formulation of pesticides and nematicides for agricultural use.
Mechanism of Action
Heterophos exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the nervous system, which ultimately causes paralysis and death of the target pests . The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Malathion: Another organophosphate insecticide with similar enzyme inhibitory properties.
Parathion: A highly toxic organophosphate used as an insecticide.
Chlorpyrifos: An organophosphate pesticide with broad-spectrum activity.
Uniqueness of Heterophos
This compound is unique due to its specific structural configuration, which allows it to effectively inhibit acetylcholinesterase while being less toxic to non-target organisms compared to some other organophosphates. Its chiral nature also contributes to its distinct biological activity .
Properties
IUPAC Name |
[ethoxy(propylsulfanyl)phosphoryl]oxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O3PS/c1-3-10-16-15(12,13-4-2)14-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAFOYUFLGWMQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058090 | |
Record name | Heterophos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40626-35-5 | |
Record name | Heterophos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40626-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heterophos | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040626355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heterophos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HETEROPHOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ5W8Q552D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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